H-D-Phg-Obzl

Description

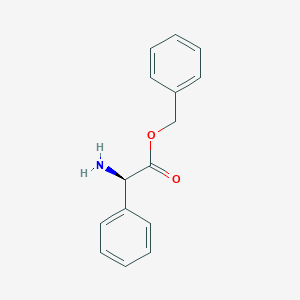

H-D-Phg-Obzl (chemical name: benzyl (R)-2-amino-2-phenylacetate) is a benzyl-protected derivative of phenylglycine (Phg), a non-proteinogenic amino acid. The compound features a benzyl ester group (Obzl) that protects the carboxylic acid functionality, rendering it inert during peptide synthesis. This protection is critical for selective deprotection strategies in solid-phase peptide synthesis (SPPS) and other organic syntheses.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-2-phenylacetate |

InChI |

InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2/t14-/m1/s1 |

InChI Key |

VNBZYMVEHPBBJM-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of ®-2-amino-2-phenylacetic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ®-Benzyl 2-amino-2-phenylacetate often involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Benzyl 2-oxo-2-phenylacetate or benzyl 2-carboxy-2-phenylacetate.

Reduction: Benzyl 2-amino-2-phenylethanol.

Substitution: Various substituted benzyl 2-amino-2-phenylacetates depending on the substituent introduced.

Scientific Research Applications

®-Benzyl 2-amino-2-phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.

Industry: Employed in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-amino-2-phenylacetate depends on its specific application. In pharmaceutical synthesis, it often acts as a chiral auxiliary, influencing the stereochemistry of the final product. The compound’s molecular targets and pathways vary based on the context of its use, but it generally interacts with enzymes and receptors in a stereospecific manner, enhancing the efficacy and selectivity of the synthesized drugs.

Comparison with Similar Compounds

Compound 1: H-D-Asp(OBzl)-OBzl·HCl

Structure: Dibenzyl (2R)-2-aminobutanedioate hydrochloride. Molecular Formula: C₁₈H₁₉NO₄·HCl (MW: 349.8) . Key Properties:

- Solubility : Typically dissolved in DMSO at 10 mM for laboratory use.

- Role in Synthesis : Protects aspartic acid’s α- and β-carboxylic acids during SPPS. The hydrochloride counterion enhances stability and handling.

Comparison with H-D-Phg-Obzl :

| Property | This compound (Inferred) | H-D-Asp(OBzl)-OBzl·HCl |

|---|---|---|

| Amino Acid Backbone | Phenylglycine (aromatic side chain) | Aspartic acid (dicarboxylic acid) |

| Protection Sites | Single carboxylic acid | Dual carboxylic acids (α, β) |

| Counterion | Likely free base or tosylate | Hydrochloride |

| Applications | Peptide synthesis with aromatic residues | Synthesis of acidic peptide sequences |

This compound’s aromatic side chain introduces steric hindrance and hydrophobic interactions absent in H-D-Asp(OBzl)-OBzl·HCl, making it suitable for synthesizing peptides requiring rigid, non-polar residues .

Compound 2: H-D-Glu(OBzl)-OBzl p-Tosylate

Structure: D-Glutamic acid α,γ-dibenzyl ester p-toluenesulfonate. Molecular Formula: C₂₆H₂₉NO₇S (MW: 523.6) . Key Properties:

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO).

- Role in Synthesis : Protects glutamic acid’s α- and γ-carboxylic acids. The p-toluenesulfonate (tosylate) counterion improves crystallinity.

Comparison with this compound :

| Property | This compound (Inferred) | H-D-Glu(OBzl)-OBzl p-Tosylate |

|---|---|---|

| Amino Acid Backbone | Phenylglycine | Glutamic acid (longer side chain) |

| Protection Strategy | Single benzyl ester | Dual benzyl esters (α, γ) |

| Counterion | Likely free base or tosylate | p-Toluenesulfonate |

| Applications | Aromatic residue incorporation | Synthesis of glutamic acid-rich peptides (e.g., antigenic epitopes) |

The tosylate salt in H-D-Glu(OBzl)-OBzl enhances purification efficiency compared to this compound, which may lack such ionic derivatives .

Research Findings and Functional Implications

- Stability: Benzyl esters in all three compounds resist hydrolysis under basic SPPS conditions but require hydrogenolysis (e.g., Pd/C) or strong acids (e.g., HBr/AcOH) for deprotection .

- Synthetic Utility :

- Pharmacokinetic Considerations : While these compounds are primarily synthetic intermediates, their lipophilicity (enhanced by benzyl groups) may influence peptide permeability in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.